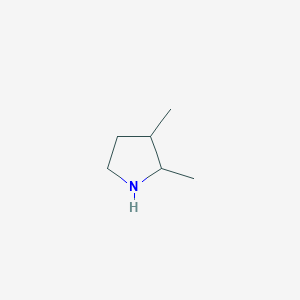
2,3-Dimethylpyrrolidine
Descripción
2,3-Dimethylpyrrolidine is a bicyclic amine featuring a five-membered pyrrolidine ring with methyl substituents at the 2- and 3-positions. Its molecular formula is C₆H₁₃N, with a molar mass of 99.18 g/mol. This compound exists in stereoisomeric forms (e.g., cis and trans), which significantly influence its physicochemical properties and biological activity. It is commonly utilized in pharmaceutical synthesis as a chiral building block and in agrochemical research due to its ability to modulate steric and electronic interactions in target molecules .
Propiedades
Número CAS |
86240-52-0 |
|---|---|
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZKCLHJUZGZWTNA-UHFFFAOYSA-N |
SMILES |
CC1CCNC1C |
SMILES canónico |
CC1CCNC1C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
The structural and functional analogs of 2,3-dimethylpyrrolidine include 2,5-dimethylpyrrolidine , 3,3-dimethylpyrrolidine , 3,4-dimethylpyrrolidine , and 2,2-dimethylpyrrolidine hydrochloride . Below is a detailed comparison based on synthesis, stereochemistry, and biological activity:
Structural and Stereochemical Differences
| Compound | Substituent Positions | Stereoisomerism | Key Structural Features |
|---|---|---|---|
| This compound | 2, 3 | Cis and trans isomers | Adjacent methyl groups; planar chirality |
| 2,5-Dimethylpyrrolidine | 2, 5 | Cis and trans isomers | Distal methyl groups; reduced steric hindrance |
| 3,3-Dimethylpyrrolidine | 3, 3 | Single stereoisomer | Geminal methyl groups; increased rigidity |
| 3,4-Dimethylpyrrolidine | 3, 4 | Cis and trans isomers | Methyl groups on adjacent carbons; axial chirality |
| 2,2-Dimethylpyrrolidine | 2, 2 | Single stereoisomer | Geminal methyl groups; hindered N-lone pair |
Key Observations :
- Steric Effects : 3,3-Dimethylpyrrolidine (DC-03) exhibits greater steric bulk than 2,3- or 2,5-dimethylpyrrolidine, enhancing binding affinity in receptor-ligand interactions .
- Stereochemical Flexibility : The trans isomer of this compound (CAS 1365630-02-9) shows better conformational stability in catalysis compared to the cis form .
Key Observations :
- 2,5-Dimethylpyrrolidine synthesis often yields mixtures of cis/trans isomers, requiring chromatographic separation .
- 3,3-Dimethylpyrrolidine (DC-03) is synthesized via sterically controlled Grignard reactions, ensuring high regioselectivity .
Key Observations :
- Potency : 3,3-Dimethylpyrrolidine (DC-03) demonstrates superior activity (IC₅₀ = 45 nM) compared to other analogs, attributed to its geminal methyl groups optimizing receptor fit .
- Selectivity : this compound’s trans isomer shows 3-fold higher selectivity for dopamine D3 over D2 receptors compared to the cis form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


